![molecular formula C14H11ClN4O2 B2872136 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941982-39-4](/img/structure/B2872136.png)
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, also known as CPPA, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential use as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. CPPA has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and neuropathic pain.
科学的研究の応用
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising for cancer therapy as they can selectively target tumor cells. The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent efficacy .
Antitumor Activity: Molecular Docking and ADMET Studies
In silico studies, including molecular docking simulations, have confirmed that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids like Leu83. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies predict favorable pharmacokinetic properties, which are crucial for antitumor activity .
Cell Cycle Progression and Apoptosis Induction
Further investigations into the compound’s mechanism of action have revealed that it can cause significant alterations in cell cycle progression, leading to apoptosis induction within tumor cells. This dual activity of inhibiting CDK2 and inducing apoptosis makes it a valuable candidate for cancer treatment .
Hepatitis B Virus (HBV) Treatment: Core Protein Allosteric Modulators
The compound has been explored as a potential allosteric modulator of the Hepatitis B Virus (HBV) core protein. These modulators are attractive as potential anti-HBV therapeutics because they can effectively inhibit a broad range of nucleoside-resistant HBV mutants, which is a significant challenge in current HBV treatment .
Drug Design and Synthesis
The compound’s structure has been used as a scaffold for designing and synthesizing novel derivatives with potential biological activities. Its synthesis involves multiple steps that can be optimized for better yields and purity, making it a valuable entity in drug discovery and design .
Pharmacokinetics and Drug-Likeness Prediction
The compound’s pharmacokinetic properties have been assessed using in silico models like the Boiled Egg chart, which helps in predicting the likelihood of a compound being absorbed in the gastrointestinal tract and crossing the blood-brain barrier. Such predictions are vital for understanding the drug-likeness of the compound and its potential as a therapeutic agent .
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as imidazo[1,5-a]pyrazines . These are aromatic heteropolycyclic compounds containing an imidazole ring fused to and sharing one nitrogen with a pyrazine ring .
Mode of Action
It is known that the bicyclic pyrazolo[1,5-a]pyrazine system offers an attractive framework for the design of promising molecular structures for biomedical research .
Biochemical Pathways
Several potent compounds among pyrazolo[1,5-a]pyrazine derivatives have been identified as antagonists of vasopressin v1b, fibrinogen, and chemokine cxcr7 receptors, inhibitors of the catalytic hiv-1 integrase activity, agents that suppress the growth of а549 lung cancer cells, as well as potential drugs for the treatment of spinal muscular atrophy .
Result of Action
It is known that several potent compounds among pyrazolo[1,5-a]pyrazine derivatives have shown promising results in biomedical research .
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-3-1-9(2-4-10)11-7-12-14(21)18(8-13(16)20)5-6-19(12)17-11/h1-7H,8H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCQGNWUAWGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2872054.png)

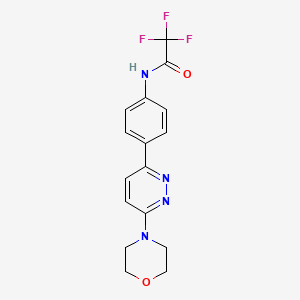

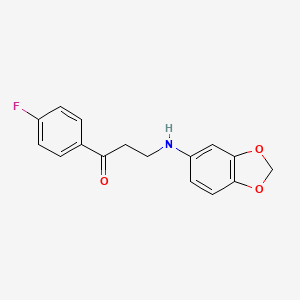
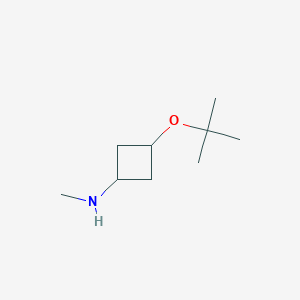
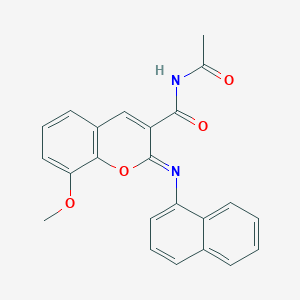
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2872065.png)
![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-mesitylacetamide](/img/structure/B2872067.png)
![[1-(3-Phenylpropyl)piperidin-3-yl]methanol](/img/structure/B2872070.png)
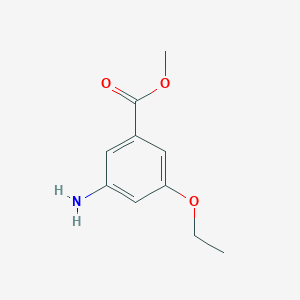
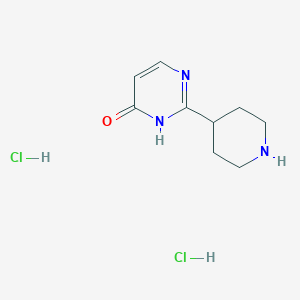
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2872074.png)